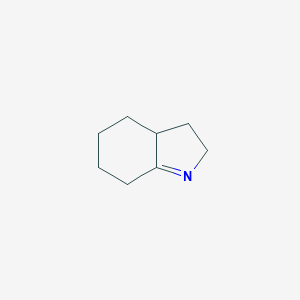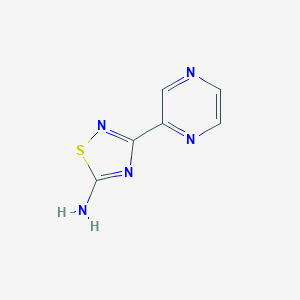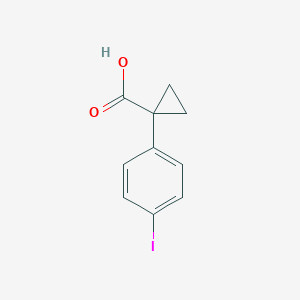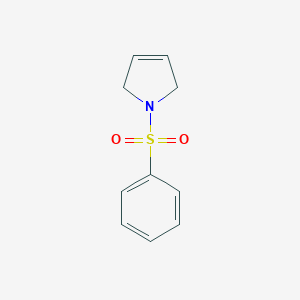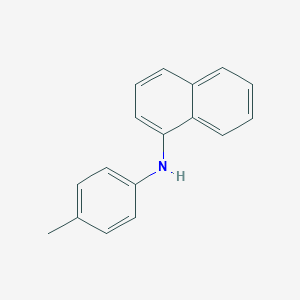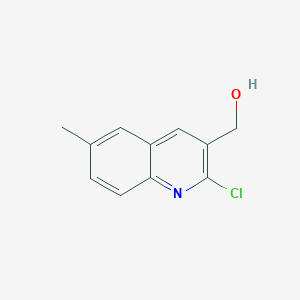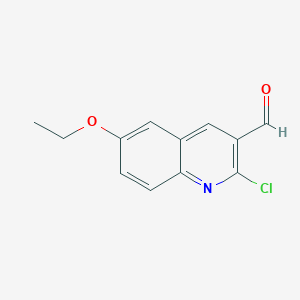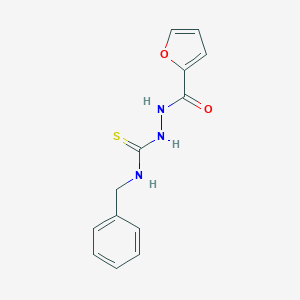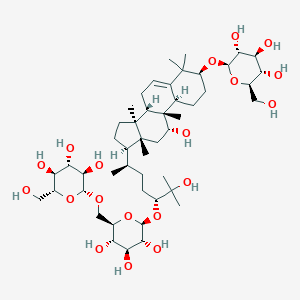
Mogroside III
Vue d'ensemble
Description
Mogroside III is a glycoside of cucurbitane derivative . It is typically found in certain plants, such as the fruit of the gourd vine luo han guo (Siraitia grosvenorii) . It is a triterpenoid glycoside and a nonsugar sweetener .
Synthesis Analysis
The synthesis of this compound involves the catalytic activity of glycosyltransferase UGT94-289-3 . The post-ripening process of fruits could catalyze the glycosylation of bitter-tasting mogroside IIE and III to form sweet mogrosides containing four to six glucose units .
Molecular Structure Analysis
This compound has a molecular formula of C48H82O19 . Its structure consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol .
Chemical Reactions Analysis
The post-ripening process of fruits could catalyze the glycosylation of bitter-tasting mogroside IIE and III to form sweet mogrosides containing four to six glucose units . Under suitable catalytic conditions, UGT94-289-3 could efficiently convert the mogrosides with less than three glucose units into structurally diverse sweet mogrosides .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 1048.3±65.0 °C at 760 mmHg, and a flash point of 587.8±34.3 °C . It has 19 H bond acceptors, 13 H bond donors, and 14 freely rotating bonds .
Applications De Recherche Scientifique
Natural Sweetener and Blood Glucose Regulation
Mogrosides, specifically Mogroside III E (MG III E), extracted from the fruit of Siraitia grosvenorii, are gaining attention as natural sweeteners. MG III E, in particular, is known for its intense sweetness and its ability to regulate blood glucose levels. Research has focused on the biotransformation of mogrosides, with Ganoderma lucidum mycelium identified as an effective converter of mogroside V to MG III E. This process enriches MG III E content, a crucial step given its low natural abundance compared to other mogrosides (Chiu et al., 2020).
Metabolic Engineering for Production
Efforts have been made to increase mogroside production through metabolic engineering. This involves the assembly of mogrosides synthase genes, leading to the successful production of various mogrosides in engineered plants like Nicotiana benthamiana and Arabidopsis thaliana. This approach provides a potential solution to the inadequate natural production of mogrosides, which are in high demand as natural sweeteners and for pharmaceutical development (Liao et al., 2022).
Biotransformation by Human Intestinal Bacteria
The biotransformation of this compound by human intestinal bacteria has been studied to understand its absorption and metabolic fate in the human body. This research has shown that human intestinal bacteria can convert this compound into mogroside II(A1) and mogrol, providing insights into its potential absorption and effectiveness as a sweetener and therapeutic compound (Yang et al., 2007).
Potential in Treating Acute Lung Injury
Mogrosides, particularly mogroside IIIE, have been explored for their therapeutic potential in acute lung injury (ALI). Studies show that mogroside IIIE can suppress pulmonary edema and inflammation in lung tissues, suggesting its potential as a treatment for ALI and related conditions (Tao et al., 2017).
Effects on Glycometabolism and Insulin Resistance
Mogrosides have shown significant potential in affecting glycometabolism and insulin resistance. Research on various mogrosides, including this compound, has demonstrated their ability to restore glucose metabolism and alleviate insulin resistance, both in vitro and in vivo. These findings indicate their possible application in managing diabetes and related metabolic disorders (Liu et al., 2019).
Protective Effects Against Lung Inflammation
Mogroside V has been shown to have protective effects against airway inflammation, particularly in the context of ALI induced by lipopolysaccharides (LPS). This suggests that mogrosides could be useful in developing treatments for respiratory diseases characterized by inflammation (Shi et al., 2014).
Cardiac Fibrosis Treatment Potential
Studies have also explored the potential of mogroside IIIE in treating cardiac fibrosis. It appears to exert anti-fibrosis effects by modulating signaling pathways involved in inflammation and fibrosis, indicating its possible application in treating cardiac fibrosis and related cardiovascular diseases (Yanan et al., 2023).
Pharmacokinetics in Diabetic Rats
Research on the pharmacokinetic profiles of mogrosides in type 2 diabetic mellitus (T2DM) rats has been conducted to understand how these compounds behave in diabetic conditions. This research is crucial for determining the efficacy and safety of mogrosides as therapeutic agents in diabetic patients (Zhang et al., 2021).
Mécanisme D'action
Target of Action
Mogroside III, a triterpenoid glycoside, is a non-sugar sweetener . It has been found to interact with several targets, including Toll-Like Receptor 4 (TLR4) and Mitogen-Activated Protein Kinase (MAPK) pathways . These targets play crucial roles in inflammation and immune responses.
Mode of Action
This compound exerts its effects by modulating the TLR4/MAPK/NF-κB axis via AMPK activation . This modulation leads to changes in the cellular response to inflammation and injury. Additionally, it has been found to have inhibitory effects with IC50 values of 346-400 mol ratio/32 pmol TPA .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to promote glucose metabolism through the PI3K/AKT signaling pathway . Furthermore, it is involved in the biotransformation of mogrosides, which involves the selective hydrolysis of glucose residues at C3 and C24 positions .
Pharmacokinetics
It is known that it is rapidly deglycosylated and metabolized into secondary glycoside mogroside iia1 and aglycone mogrol . These transformations likely impact the bioavailability of this compound.
Result of Action
This compound has been found to have several effects at the molecular and cellular levels. It has antioxidative, anti-diabetic, and anti-cancer activities . It also exerts numerous functions including antioxidation, anti-inflammatory, and blood glucose modulation effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound varies depending on the specific climate conditions where the plant Siraitia grosvenorii (from which it is extracted) is grown . Additionally, the biotransformation of this compound can be influenced by the presence of certain endophytic fungi .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Mogroside III interacts with various enzymes, proteins, and other biomolecules in the body. The chemical structure of this compound consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . This structure allows it to participate in various biochemical reactions. For example, Saccharomyces cerevisiae can convert Mogroside V into various mogrosides, including this compound E, during fermentation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to effectively attenuate neurotoxicity induced by Rotenone (Rot), a neurotoxin, in SH-SY5Y cells . It reduces the overproduction of reactive oxygen species (ROS), recovers the mitochondrial membrane potential (MMP), and increases the oxygen consumption rate and adenosine triphosphate (ATP) production .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. One key mechanism involves the glycosylation of bitter-tasting mogroside IIE and III to form sweet mogrosides containing four to six glucose units . This process is catalyzed by the enzyme glycosyltransferase UGT94-289-3 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in engineered tobacco, the production of this compound ranged from 148.30 to 252.73 ng/g FW over time . This suggests that this compound is stable and does not degrade significantly over time.
Metabolic Pathways
This compound is involved in several metabolic pathways. The metabolic pathway for mogroside biosynthesis involves an initial stage of fruit development when squalene is metabolized to di-glucosylated, tetra-hydroxycucurbitadienols .
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVIPFHNYCKOMQ-YMRJDYICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130567-83-8 | |
| Record name | Mogroside III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130567838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MOGROSIDE III | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99LVR5N10I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



